![molecular formula C8H13FO2 B14133312 6-Fluoro-1,4-dioxaspiro[4.5]decane CAS No. 89257-29-4](/img/structure/B14133312.png)
6-Fluoro-1,4-dioxaspiro[4.5]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-1,4-dioxaspiro[4.5]decane is a chemical compound with the molecular formula C8H13FO2. It is a member of the spiro compound family, characterized by a unique spirocyclic structure where two rings are connected through a single atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-1,4-dioxaspiro[4.5]decane typically involves the reaction of fluoro-substituted cyclohexanone with ethylene glycol. The reaction proceeds under acidic conditions to form the spirocyclic acetal. The general reaction scheme is as follows:
Starting Materials: Fluorocyclohexanone and ethylene glycol.
Reaction Conditions: Acidic catalyst (e.g., p-toluenesulfonic acid), reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reactants, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-1,4-dioxaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the spirocyclic structure.
Substitution: Fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield spirocyclic ketones or carboxylic acids, while reduction could produce spirocyclic alcohols .
Scientific Research Applications
6-Fluoro-1,4-dioxaspiro[4.5]decane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: Used in the development of new materials with unique properties, such as polymers and resins
Mechanism of Action
The mechanism of action of 6-Fluoro-1,4-dioxaspiro[4.5]decane involves its interaction with molecular targets through its spirocyclic structure. This structure allows it to fit into specific binding sites on enzymes or receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxaspiro[4.5]decane: Lacks the fluorine atom, making it less reactive in certain chemical reactions.
2,6-Dioxaspiro[4.5]decane: Another spirocyclic compound with different substitution patterns, leading to varied chemical properties.
Uniqueness
6-Fluoro-1,4-dioxaspiro[4.5]decane is unique due to the presence of the fluorine atom, which enhances its reactivity and potential for forming diverse chemical derivatives. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
89257-29-4 |
|---|---|
Molecular Formula |
C8H13FO2 |
Molecular Weight |
160.19 g/mol |
IUPAC Name |
6-fluoro-1,4-dioxaspiro[4.5]decane |
InChI |
InChI=1S/C8H13FO2/c9-7-3-1-2-4-8(7)10-5-6-11-8/h7H,1-6H2 |
InChI Key |
DJTDCESWZBAQAC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C(C1)F)OCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


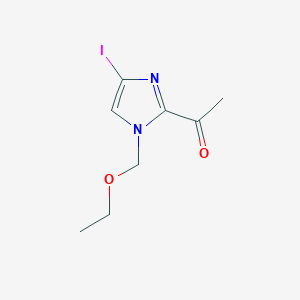
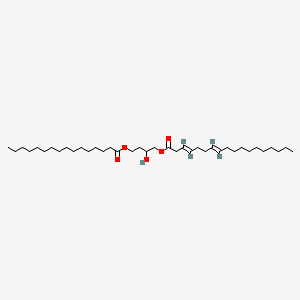
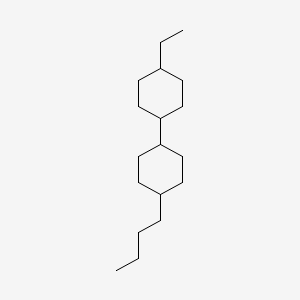
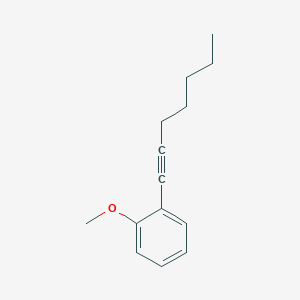
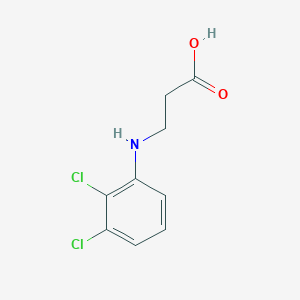
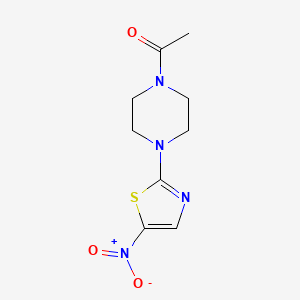
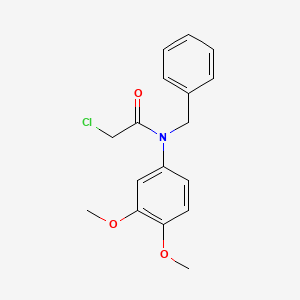
![N-(3-nitrobenzyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B14133290.png)
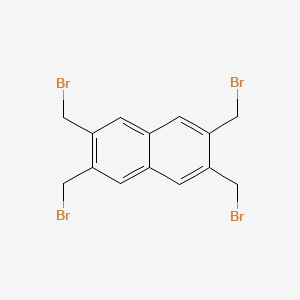
![Methyl 4-(((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)methyl)benzoate](/img/structure/B14133301.png)
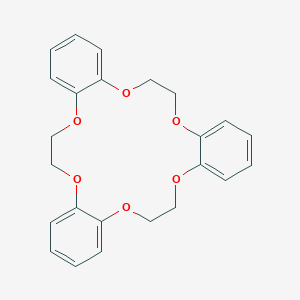
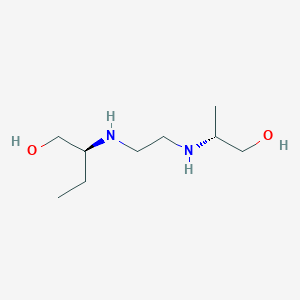
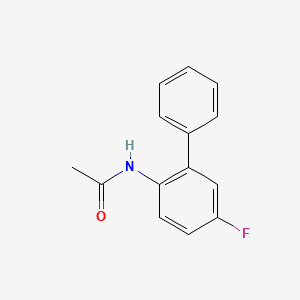
![{[1-(Benzenesulfinyl)-2,3-dimethylbut-2-en-1-yl]sulfanyl}benzene](/img/structure/B14133337.png)
